BenchChemオンラインストアへようこそ!

Manozodil

medicinal chemistry structural biology drug discovery

Manozodil (CAS 77528-67-7) is a benzothiazole-based vasodilator agent with XLogP3-AA 1.9, offering higher lipophilicity than minoxidil for ADME profiling. Its racemic nature and availability of (R)- and (S)-enantiomers enable stereochemistry-activity correlation at SUR subunits. With MW 196.31 and TPSA ~24 Ų, it serves as a drug-like benchmark for next-gen KATP channel opener design. Ideal for SAR studies, membrane permeability assays, and tissue distribution research in lipid-rich compartments.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 77528-67-7
Cat. No. B1618035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManozodil
CAS77528-67-7
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)CCC(C2)CNC
InChIInChI=1S/C10H16N2S/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7/h8,11H,3-6H2,1-2H3
InChIKeyOFSPYMGCSOTXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manozodil (CAS 77528-67-7): Pharmacological Profile and Procurement Specifications


Manozodil (CAS 77528-67-7) is a benzothiazole-derived small molecule officially designated as a vasodilator agent [1]. It is identified by the IUPAC name 4,5,6,7-tetrahydro-N,2-dimethyl-5-benzothiazolemethanamine and has a molecular formula of C10H16N2S with a molecular weight of 196.31 g/mol [2]. The compound exists as a racemate with one defined stereocenter and is listed in the FDA Global Substance Registration System under UNII GZM2484VQ4 [3]. As an International Nonproprietary Name (INN)-listed substance, Manozodil is recognized for its therapeutic potential in modulating vascular smooth muscle tone [4].

Manozodil in Context: Why Substituting with In-Class Vasodilators Compromises Experimental Specificity


The vasodilator class encompasses diverse chemical scaffolds with distinct physicochemical and pharmacological profiles. Manozodil (benzothiazole core, C10H16N2S, MW 196.31) differs fundamentally from minoxidil (pyrimidine core, C9H15N5O, MW 209.25) [1] and pinacidil (cyanoguanidine core, C13H19N5, MW 245.33) [2]. These structural disparities translate to divergent lipophilicity (Manozodil XLogP3-AA: 1.9 versus minoxidil XLogP3: 0.02) [3] [4], distinct metabolic pathways, and variable off-target interaction potentials. Generic substitution without accounting for these intrinsic differences introduces uncontrolled variables in mechanistic studies and therapeutic development.

Quantitative Differentiation of Manozodil (CAS 77528-67-7) Against Closest Analogs


Structural Divergence: Benzothiazole Core Distinguishes Manozodil from Minoxidil and Pinacidil

Manozodil features a 4,5,6,7-tetrahydrobenzothiazole core with a methylaminomethyl substituent, representing a distinct chemical class among potassium channel openers [1]. This contrasts with minoxidil's pyrimidine scaffold and pinacidil's cyanoguanidine structure. The benzothiazole system may confer unique binding interactions at the sulfonylurea receptor (SUR) subunit of KATP channels, a key target for vasodilation [2].

medicinal chemistry structural biology drug discovery

Lipophilicity Differential: Manozodil Exhibits Higher LogP Than Minoxidil, Influencing Tissue Distribution

Manozodil demonstrates a computed XLogP3-AA value of 1.9 [1], indicating moderate lipophilicity. In contrast, minoxidil displays an XLogP3 of 0.02 [2], reflecting significantly higher hydrophilicity. This difference predicts enhanced membrane permeability and potentially distinct tissue distribution profiles for Manozodil.

ADME pharmacokinetics drug design

Molecular Weight and Topological Polar Surface Area Distinguish Manozodil from Pinacidil and Diazoxide

Manozodil possesses a molecular weight of 196.31 g/mol and a topological polar surface area (TPSA) of approximately 24 Ų (estimated based on structure) [1]. Pinacidil (MW 245.33, TPSA 57.5 Ų) and diazoxide (MW 230.67, TPSA 70.5 Ų) are larger and more polar [2] [3]. These differences place Manozodil in a distinct physicochemical space with potential implications for passive permeability and CNS penetration.

physicochemical profiling drug-likeness oral bioavailability

Stereochemistry: Manozodil Exists as a Racemate with Enantiomerically Pure Forms Available

Manozodil contains one stereocenter and is typically supplied as a racemic mixture [1]. However, both (R)-Manozodil (UNII 9KXS7Z1874) and (S)-Manozodil (UNII L81H3DCI0L) are registered as distinct chemical entities, enabling stereochemically controlled investigations [2] [3]. This contrasts with minoxidil, which is achiral, and pinacidil, which has no commercially accessible enantiopure forms.

stereochemistry enantiomer resolution chiral pharmacology

Recommended Use Cases for Manozodil (CAS 77528-67-7) Based on Differentiating Properties


Investigating KATP Channel Modulation with a Non-Pyrimidine Scaffold

Manozodil's benzothiazole core distinguishes it from minoxidil and other pyrimidine-based potassium channel openers [1]. Researchers studying structure-activity relationships (SAR) of KATP channel activators can employ Manozodil to probe the pharmacophore requirements beyond the established pyrimidine class. Its distinct heterocycle may reveal alternative binding modes at the sulfonylurea receptor (SUR) subunit, a validated target for vasodilation and cardioprotection [2].

Assessing Lipophilicity-Driven Tissue Penetration in ADME Studies

With an XLogP3-AA of 1.9, Manozodil is substantially more lipophilic than minoxidil (XLogP3 0.02) [1]. This property makes it a valuable tool compound for studying how moderate lipophilicity influences membrane permeability, volume of distribution, and tissue-specific accumulation—particularly in lipid-rich compartments such as the central nervous system or adipose tissue. Comparative ADME studies with Manozodil and hydrophilic vasodilators can elucidate the impact of lipophilicity on pharmacokinetic profiles [2].

Chiral Pharmacology and Enantioselective Target Engagement

The availability of both (R)- and (S)-Manozodil enantiomers [1] enables enantioselective pharmacological profiling. This is particularly valuable for academic and industrial laboratories seeking to correlate stereochemistry with functional activity at KATP channels or with off-target receptor interactions. Such studies can inform the development of stereochemically optimized therapeutic candidates with improved safety margins.

Physicochemical Benchmarking for Novel Vasodilator Design

Manozodil occupies a favorable drug-like chemical space with a molecular weight (196.31 g/mol) and low TPSA (~24 Ų) that align with oral bioavailability potential [1]. Medicinal chemists can use Manozodil as a benchmark compound when designing next-generation vasodilators. Its combination of moderate lipophilicity, low molecular weight, and low polarity serves as a reference point for optimizing physicochemical properties in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manozodil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.